N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a chlorophenyl group, a thiochromen ring, and a furan carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxythiobenzaldehyde and an appropriate reagent like phosphorus oxychloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan Carboxamide Moiety: The final step involves the coupling of the thiochromen derivative with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiochromen ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiochromen ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide: can be compared with other thiochromen derivatives such as:
Uniqueness
- The presence of the chlorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- The combination of the thiochromen ring and furan carboxamide moiety provides a distinct structural framework that can interact with a variety of biological targets.
Biological Activity
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a thiochromene moiety and a furan carboxamide group, which are significant for its biological activity.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C18H13ClN2O2S |
Molecular Weight | 342.82 g/mol |
CAS Number | 883966-87-8 |
LogP | 3.99 |
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : Studies have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells, particularly in breast and prostate cancer models.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound appears to downregulate this pathway, reducing inflammation.
- Activation of Nrf2 Pathway : By activating the Nrf2 pathway, the compound enhances the expression of antioxidant proteins, thereby providing neuroprotective effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Inflammation :
- Objective : To assess the anti-inflammatory effects in a mouse model.
- Findings : Administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to the control group, indicating potent anti-inflammatory activity.
-
Antioxidant Study :
- Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
- Results : The compound exhibited a high scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.
-
Anticancer Research :
- Objective : To investigate apoptotic effects on MCF-7 breast cancer cells.
- Results : Flow cytometry analysis revealed increased apoptosis rates (up to 70%) when treated with varying concentrations of the compound over 48 hours.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-9-16(14)26-20(17)22-19(24)15-8-4-10-25-15/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXXRJZKYNXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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